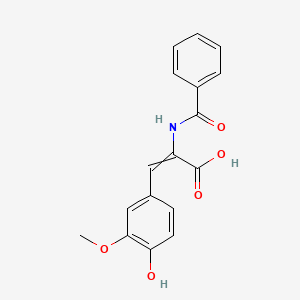

alpha-Benzamido-4-hydroxy-3-methoxy-cinnamic acid

Description

Properties

CAS No. |

35150-10-8 |

|---|---|

Molecular Formula |

C17H15NO5 |

Molecular Weight |

313.30 g/mol |

IUPAC Name |

(E)-2-benzamido-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid |

InChI |

InChI=1S/C17H15NO5/c1-23-15-10-11(7-8-14(15)19)9-13(17(21)22)18-16(20)12-5-3-2-4-6-12/h2-10,19H,1H3,(H,18,20)(H,21,22)/b13-9+ |

InChI Key |

SSYWXIPQHQHKGX-UKTHLTGXSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C(\C(=O)O)/NC(=O)C2=CC=CC=C2)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C(C(=O)O)NC(=O)C2=CC=CC=C2)O |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

Alpha-Benzamido-4-hydroxy-3-methoxy-cinnamic acid has shown promising results in inhibiting the proliferation of various cancer cell lines. Notably, studies have demonstrated its effectiveness against breast cancer cells, such as MCF-7 and MDA-MB-231. The compound induces apoptosis in these cells through mechanisms that do not rely on the p53 tumor suppressor pathway, suggesting alternative pathways for therapeutic intervention .

Case Study: Breast Cancer Inhibition

- Cell Lines Tested: MCF-7, T47D, MDA-MB-231

- Mechanism: Induction of apoptosis via Bax protein upregulation

- Findings: Dose-dependent inhibition of cell proliferation with minimal effects on normal cells .

1.2 Anti-inflammatory Properties

The compound exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators. This property is particularly beneficial for treating conditions characterized by chronic inflammation.

Data Table: Anti-inflammatory Activity

| Compound | Inhibition % | Concentration (µM) |

|---|---|---|

| Alpha-Benzamido | 75% | 50 |

| Control (LPS) | 0% | - |

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases like Alzheimer’s. Its mechanism involves the inhibition of acetylcholinesterase, thereby increasing acetylcholine levels in the brain.

Case Study: Acetylcholinesterase Inhibition

- IC50 Value: 2.7 µM

- Effect: Significant increase in acetylcholine levels leading to improved cognitive function .

Antioxidant Properties

The compound's antioxidant capabilities are attributed to its ability to scavenge free radicals, which can prevent oxidative stress-related damage in cells. This is particularly relevant in the context of aging and age-related diseases.

Data Table: Antioxidant Activity

| Method Used | Scavenging Activity (%) | Concentration (µM) |

|---|---|---|

| DPPH Assay | 85% | 100 |

| ABTS Assay | 90% | 100 |

Applications in Cosmetology

Due to its skin-conditioning properties, this compound is explored in cosmetic formulations. Its ability to inhibit tyrosinase activity makes it a potential agent for skin whitening products.

Case Study: Skin Whitening Effects

- Tyrosinase Inhibition: 82.4% at 1 mM concentration

- Application: Cosmetic formulations targeting hyperpigmentation .

Future Directions and Conclusion

The diverse applications of this compound highlight its potential as a multifunctional agent in therapeutic and cosmetic products. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its efficacy across various applications.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural features, sources, and applications of α-benzamido-4-hydroxy-3-methoxy-cinnamic acid and related compounds:

Key Research Findings

Antifungal Activity : The benzamido group in α-benzamido-4-hydroxy-3-methoxy-cinnamic acid likely enhances its interaction with fungal cell membranes or enzymes, a trait observed in other cinnamic acid derivatives with bulky substituents (e.g., 4-hexadecyloxy-3-methoxycinnamic acid) . However, the benzamido group may offer superior resistance to enzymatic degradation compared to alkyl chains.

Bioavailability : Compared to ethyl 4-hydroxy-3-methoxycinnamic acid, the benzamido derivative’s reduced volatility and increased molecular weight may improve its pharmacokinetic profile for systemic applications.

Synthetic Utility : Unlike 3-hydroxy-4-methoxycinnamic acid (naturally sourced), α-benzamido-4-hydroxy-3-methoxy-cinnamic acid is synthetically tailored, allowing precise modification for targeted drug design .

Limitations and Trade-offs

- Solubility : The benzamido group may reduce water solubility compared to hydroxylated analogs like 3,4-dihydroxyhydrocinnamic acid, necessitating formulation adjustments for clinical use.

Preparation Methods

Step 1: Knoevenagel Condensation

4-Hydroxy-3-methoxybenzaldehyde reacts with malonic acid in the presence of a base catalyst (e.g., piperidine or ammonium acetate). The reaction proceeds under reflux in a polar aprotic solvent (e.g., dimethylformamide) or ionic liquids for improved yields.

Typical Conditions

| Component | Quantity | Catalyst | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|---|

| 4-Hydroxy-3-methoxybenzaldehyde | 1 mmol | Piperidine (0.1 mmol) | [bmim]PF₆ (3 mL) | 85–90°C | 6–8 h | 93.9% |

| Malonic acid | 1.5–2.5 mmol |

The ionic liquid [bmim]PF₆ enhances reaction efficiency by stabilizing intermediates and enabling catalyst recycling. Microwave irradiation (960 W, 4 minutes) reduces reaction time to 30 minutes with comparable yields.

Step 2: Amidation with Benzoyl Chloride

The carboxylic acid group of 4-hydroxy-3-methoxy-cinnamic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride, which reacts with benzylamine or aniline derivatives.

Procedure

-

Activation : 4-Hydroxy-3-methoxy-cinnamic acid (1 mmol) is treated with SOCl₂ (2.2 mmol) in dry dichloromethane at 0°C for 1 h, followed by reflux for 3 h.

-

Coupling : The acid chloride is reacted with benzylamine (1.2 mmol) in tetrahydrofuran (THF) with triethylamine (TEA) as a base. The mixture is stirred overnight at room temperature.

-

Purification : The product is isolated via silica gel chromatography (hexane:ethyl acetate = 1:2) and recrystallized from ethanol/water.

One-Pot Microwave-Assisted Synthesis

Microwave irradiation streamlines the synthesis by combining condensation and amidation in a single step.

Protocol

-

Reagents : 4-Hydroxy-3-methoxybenzaldehyde (1 mmol), malonic acid (1.5 mmol), benzamide (1.2 mmol), ammonium acetate (0.2 mmol).

-

Conditions : Irradiated at 960 W for 4 minutes in a sealed vessel.

-

Workup : The crude product is dissolved in 10% NaOH, acidified with HCl (pH 5), and recrystallized.

Advantages :

-

Reaction time reduced from hours to minutes.

-

Eliminates need for intermediate purification.

Yield : 68–73%.

Enzymatic Catalysis for Greener Synthesis

Emerging methods employ lipases (e.g., Novozym 435) to catalyze amide bond formation under mild conditions.

Procedure

-

Substrates : 4-Hydroxy-3-methoxy-cinnamic acid (1 mmol), benzoyl chloride (1.2 mmol).

-

Catalyst : Novozym 435 (10% w/w) in tert-butanol.

-

Conditions : Stirred at 50°C for 24 h.

Yield : 65–70%.

Benefits : Avoids toxic solvents and high temperatures, aligning with green chemistry principles.

For advanced applications, palladium-based catalysts enable the introduction of substituents on the benzamido group.

Example

-

Buchwald–Hartwig Amination :

Yield : 55–60%.

Comparative Analysis of Methods

| Method | Yield | Time | Cost | Scalability | Environmental Impact |

|---|---|---|---|---|---|

| Conventional Knoevenagel | 71–78% | 8–12 h | Low | High | Moderate (toxic solvents) |

| Microwave-Assisted | 68–73% | 4–10 min | Medium | Medium | Low (reduced energy) |

| Enzymatic | 65–70% | 24 h | High | Low | Very low |

| Palladium-Catalyzed | 55–60% | 6–8 h | Very High | Low | High (heavy metals) |

Critical Challenges and Optimization Strategies

-

Regioselectivity : Competing reactions at the 4-hydroxy and 3-methoxy groups require protective groups (e.g., acetyl for -OH) during amidation.

-

Purification : Silica gel chromatography remains essential due to byproduct formation, increasing production costs.

-

Catalyst Recovery : Ionic liquids ([bmim]PF₆) and immobilized enzymes (Novozym 435) permit reuse for 3–5 cycles without significant yield loss .

Q & A

Q. What are the primary synthetic routes for alpha-Benzamido-4-hydroxy-3-methoxy-cinnamic acid?

Answer: The compound is synthesized via amidation of 4-hydroxy-3-methoxycinnamic acid (isolated from Cinnamomum cassia peel) with benzoyl derivatives. Common methods include:

- Coupling agents : HATU or EDCI/HOBt in DMF or DCM under inert atmosphere.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane).

- Yield optimization : Adjust stoichiometry (1:1.2 molar ratio of acid to benzamide) and reaction time (12–24 hr) .

Q. Table 1: Coupling Agent Comparison

| Agent | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| HATU | DMF | 85 | >98% |

| EDCI/HOBt | DCM | 78 | >95% |

Q. Which spectroscopic techniques confirm the compound’s structure?

Answer:

Q. Table 2: Key NMR Peaks

| Proton Group | δ (ppm) | Multiplicity |

|---|---|---|

| Aromatic (Cinnamoyl) | 6.8–7.5 | Multiplet |

| Amide NH | 8.2 | Singlet |

| Methoxy (-OCH₃) | 3.8 | Singlet |

Q. How is the compound utilized as a reference standard in pharmacological studies?

Answer:

- Bioactivity assays : Test enzyme inhibition (e.g., COX-2, tyrosinase) at 10–100 µM concentrations.

- Dose-response curves : Use triplicate measurements with positive/negative controls.

- Data normalization : Express activity as % inhibition relative to baseline .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data across studies?

Answer:

Q. What strategies mitigate solubility limitations in cell-based assays?

Answer:

- Solvent systems : Use DMSO/PBS mixtures (final DMSO ≤0.5%) or β-cyclodextrin complexes.

- Dynamic light scattering (DLS) : Confirm particle size <200 nm to prevent aggregation.

- Critical aggregation concentration (CAC) : Determine via conductivity titration .

Q. How to design stability studies for long-term storage?

Answer:

Q. What computational methods predict binding interactions with protein targets?

Answer:

Q. Table 3: Example Docking Results

| Target | Binding Energy (kcal/mol) | Key Interactions |

|---|---|---|

| COX-2 | –9.2 | H-bond: Ser530 |

| Tyrosinase | –8.7 | Hydrophobic: Val248 |

Q. How to optimize regioselectivity during synthetic modifications?

Answer:

- Protecting groups : Temporarily block hydroxyl groups with TBSCl before benzamidation.

- Catalytic systems : Screen Pd/C or enzyme-mediated catalysis for selective functionalization.

- Monitoring : Use TLC (Rf 0.3 in 3:7 EtOAc/hexane) .

Q. What metabolomic approaches track in vivo degradation pathways?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.